

An In-depth Technical Guide to L-Threonine-d2: Chemical Properties and Stability

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Compound of Interest

Compound Name: *L-Threonine-d2*

Cat. No.: *B12305013*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of **L-Threonine-d2**, a deuterated isotopologue of the essential amino acid L-Threonine. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for applications such as metabolic tracing, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.

Core Chemical Properties

L-Threonine-d2 is a synthetically modified version of L-Threonine where two hydrogen atoms at the 2 and 3 positions have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.^{[1][2][3]} This isotopic substitution results in a slightly higher molecular weight compared to its natural counterpart, which allows for its distinct identification in mass spectrometry-based analyses.^[4] Deuterated compounds like **L-Threonine-d2** are chemically similar to their non-deuterated analogs, retaining their biological activity and function, making them excellent tracers for metabolic studies.^{[5][6]}

The table below summarizes the key chemical properties of **L-Threonine-d2**, with a comparison to unlabeled L-Threonine for reference.

Property	L-Threonine-d2	L-Threonine (unlabeled)
Synonyms	(S)-Threonine-d2, L-threonine-2,3-d2	(2S,3R)-2-Amino-3-hydroxybutanoic acid
CAS Number	1202936-45-5[1][7]	72-19-5[7][8]
Molecular Formula	C ₄ H ₇ D ₂ NO ₃ [1][7]	C ₄ H ₉ NO ₃ [8][9]
Molecular Weight	~121.13 g/mol [1]	~119.12 g/mol [8][9]
Appearance	Solid, white crystals or crystalline powder.[1][8]	Colorless or white crystals.[8][10]
Melting Point	Not explicitly available for d2; decomposes.	~256 °C (decomposes)[8][10][11]
Solubility	Soluble in PBS (pH 7.2) at 2 mg/mL.[1]	Soluble in water (97 g/L at 25°C), insoluble in ethanol, ether, and chloroform.[10]
Purity	≥99% deuterated forms (d1-d2).[1]	N/A

Stability and Storage

The stability of isotopically labeled compounds is a critical factor for their use as internal standards and in experimental studies.

Storage and Shelf Life: **L-Threonine-d2** is a stable compound with a shelf life of at least four years when stored under appropriate conditions.[1] The recommended storage temperature is -20°C.[1][7] For stock solutions, it is advised to store them at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[5]

Factors Influencing Stability: Several environmental factors can influence the stability of deuterated compounds, including **L-Threonine-d2**:

- **Temperature:** Elevated temperatures can accelerate chemical degradation.[12]

- pH: Acidic or basic conditions can potentially catalyze hydrolysis and hydrogen/deuterium (H/D) back-exchange.[12]
- Light: Exposure to UV or sunlight may induce photolytic degradation.[12]
- Moisture: High humidity can lead to hydrolysis and H/D back-exchange.[12]

Degradation Pathways: The primary degradation pathways for L-Threonine involve enzymatic catabolism. One major pathway is initiated by the enzyme L-threonine 3-dehydrogenase, which oxidizes L-threonine to 2-amino-3-ketobutyrate.[13] This intermediate can then be converted to glycine and acetyl-CoA or undergo spontaneous decarboxylation to form aminoacetone.[13][14] Another pathway involves L-threonine aldolase, which cleaves L-threonine into glycine and acetaldehyde.[15]

Experimental Protocols

The following are generalized protocols for assessing the stability of **L-Threonine-d2**. These should be adapted based on specific experimental needs.

Protocol 1: Assessment of H/D Back-Exchange Stability

Objective: To determine the stability of the deuterium label on **L-Threonine-d2** under specific experimental conditions (e.g., in a particular buffer or biological matrix).

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **L-Threonine-d2** in an anhydrous, aprotic solvent (e.g., DMSO or acetonitrile).[12]
 - Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, plasma).[12]
- Incubation:
 - Incubate the sample at a relevant temperature (e.g., 37°C for physiological studies).[12]

- Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[12]
- Sample Quenching and Extraction:
 - Immediately stop any potential enzymatic activity by adding a quenching solution, such as cold acetonitrile.[12]
 - If necessary, extract the compound from the matrix using methods like protein precipitation.[12]
- Analysis:
 - Analyze the samples using LC-MS.
 - Monitor the mass isotopologue distribution of **L-Threonine-d2** over time. A shift towards lower masses would indicate H/D back-exchange.[12]
- Data Interpretation:
 - Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.[12]

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of **L-Threonine-d2** under stress conditions.

Methodology:

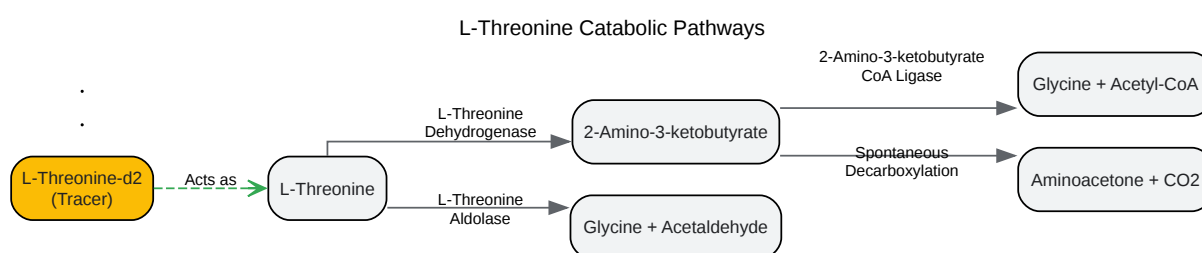
- Prepare Stress Samples:
 - Acid Hydrolysis: Dissolve **L-Threonine-d2** in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).[12]
 - Base Hydrolysis: Dissolve **L-Threonine-d2** in 0.1 M NaOH and incubate at a specified temperature.[12]

- Oxidative Degradation: Dissolve **L-Threonine-d2** in a solution of 3% H₂O₂ and incubate. [12]
- Thermal Degradation: Store solid **L-Threonine-d2** or a solution in a sealed vial at an elevated temperature (e.g., 80°C). [12]
- Time Points: Collect samples at various time points throughout the incubation period.
- Analysis: Analyze the samples using a stability-indicating method, such as LC-MS, to separate and identify the parent compound and any degradation products.
- Data Interpretation: Characterize the degradation products to elucidate the degradation pathways under different stress conditions.

Visualizations

L-Threonine Catabolism Pathway

L-Threonine-d2 is an effective tracer for studying the metabolic fate of L-Threonine. The following diagram illustrates the primary catabolic pathways of L-Threonine.



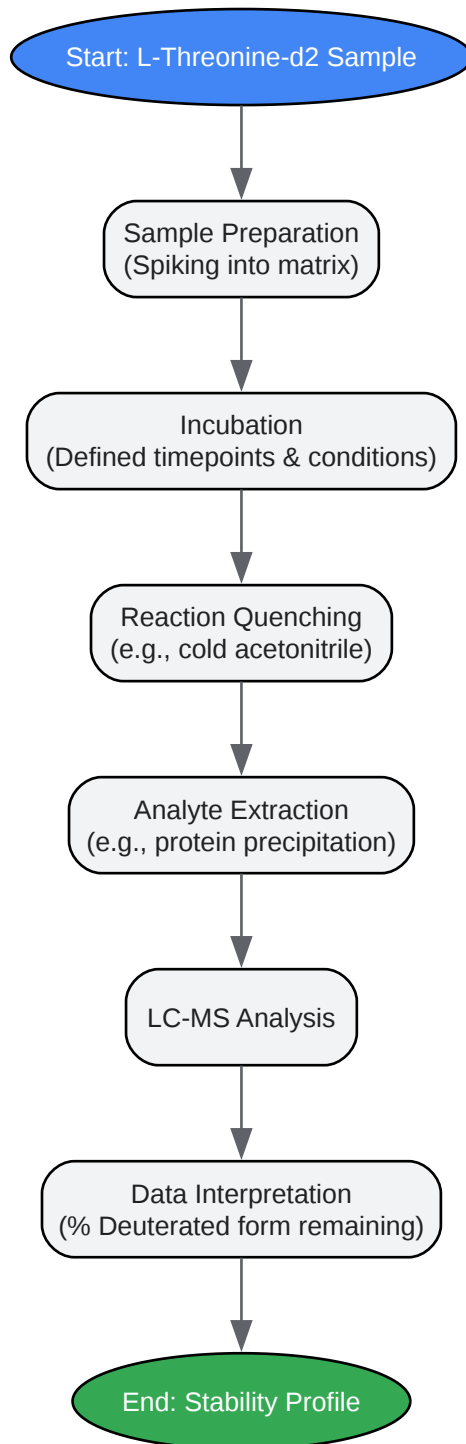
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Caption: Catabolic pathways of L-Threonine.

Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for assessing the stability of **L-Threonine-d2**.

L-Threonine-d2 Stability Assessment Workflow

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Caption: Workflow for **L-Threonine-d2** stability assessment.

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